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Compound of Interest

Compound Name: 3-Isopropoxybenzaldehyde

Cat. No.: B1298940

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectral data for 3-isopropoxybenzaldehyde. Designed for
researchers, scientists, and professionals in drug development, this document details the
characteristic spectral signatures of the compound and outlines the standard methodologies for
data acquisition.

Spectral Data Summary

The empirical formula for 3-isopropoxybenzaldehyde is C10H1202, with a molecular weight of
164.20 g/mol . The structural and spectral characteristics are summarized below.

'H NMR Spectral Data

While a publicly accessible, complete dataset for 3-isopropoxybenzaldehyde is not readily
available, data for the closely related compound, 3-iodo-4-isopropoxybenzaldehyde, can
provide valuable comparative insights. It is important to note that the iodine atom will induce
shifts in the aromatic region.
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Chemical Shift (d)

Coupling Constant

Assignment opm Multiplicity () Hz
Aldehyde-H ~9.8 - 10.0 Singlet

Aromatic-H ~7.0-7.8 Multiplet

Isopropoxy-CH ~4.6 -4.8 Septet ~6.0
Isopropoxy-CHs ~1.3-1.4 Doublet ~6.0

Note: The chemical shifts for the aromatic protons of 3-isopropoxybenzaldehyde are
expected to differ from the iodo-substituted analog due to the absence of the deshielding effect
of the iodine atom.

13C NMR Spectral Data

Similar to the proton NMR data, a complete public dataset for 3-isopropoxybenzaldehyde is
elusive. The table below shows the expected chemical shift ranges based on analogous

structures.

Assignment Chemical Shift () ppm
Aldehyde C=0 ~190 - 193

Aromatic C-O ~158 - 162

Aromatic C-CHO ~136 - 138

Aromatic C-H ~110 - 130
Isopropoxy-CH ~70-72
Isopropoxy-CHs ~21-23

Infrared (IR) Spectral Data

The IR spectrum provides key information about the functional groups present in the molecule.
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Frequency (cm~1) Vibration Type Functional Group
~2980 - 2930 C-H Stretch (sp3) Isopropoxy group
~2840 - 2740 C-H Stretch Aldehyde

~1700 - 1680 C=0 Stretch Aldehyde

~1600, ~1470 C=C Stretch Aromatic Ring
~1250 - 1200 C-0O Stretch (Aryl Ether) Isopropoxy-Aromatic
~1100 C-O Stretch Isopropoxy group

Experimental Protocols

The following sections describe the detailed methodologies for acquiring NMR and IR spectra
of small organic molecules like 3-isopropoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:
o Approximately 5-10 mg of the 3-isopropoxybenzaldehyde sample is accurately weighed.

e The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs) in a clean, dry NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not
already present in the solvent, to calibrate the chemical shift scale to O ppm.

e The NMR tube is capped and gently agitated to ensure complete dissolution and
homogeneity of the sample.

2.1.2. 'H NMR Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:
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[e]

Pulse Program: Standard single-pulse experiment.

o

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

[¢]

[e]

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
2.1.3. 13C NMR Data Acquisition:
 Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

e Parameters:

[e]

Pulse Program: Standard proton-decoupled pulse sequence.

o

Acquisition Time: Typically 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128 scans or more, as the 13C nucleus has a low natural abundance
and sensitivity.

[e]

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

e Place a single drop of the liquid 3-isopropoxybenzaldehyde sample directly onto the center
of the ATR crystal.

e If using a transmission cell (for non-volatile liquids), apply a thin film of the sample between
two salt plates (e.g., NaCl or KBr).
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2.2.2. Data Acquisition:

¢ Instrument: A Fourier-Transform Infrared Spectrometer.

e Parameters:

[¢]

Mode: Attenuated Total Reflectance (ATR) or Transmission.

o Spectral Range: Typically 4000-400 cm™1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty ATR crystal or salt plates is
recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
small organic molecule like 3-isopropoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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